molecular formula C18H17N3O3S B2683962 N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 895803-89-1

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2683962
CAS No.: 895803-89-1
M. Wt: 355.41
InChI Key: UBBIRNXSGRBSAI-UHFFFAOYSA-N
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Description

N-[3-(6-Methoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a central phenyl ring substituted at the 3-position with a 6-methoxypyridazine moiety and at the sulfonamide group with a 4-methylbenzene ring. Its molecular formula is C₁₈H₁₇N₃O₃S, with a molecular weight of 355.41 g/mol . The methoxypyridazine group contributes to its electronic and steric properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-6-8-16(9-7-13)25(22,23)21-15-5-3-4-14(12-15)17-10-11-18(24-2)20-19-17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBIRNXSGRBSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 6-methoxypyridazin-3-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The methoxy group in the target compound may enhance metabolic stability compared to the ethoxy group in G619-0192, as methoxy is less prone to oxidative degradation .
  • Core Structure: TAK-385 and Example 56 incorporate heterocyclic cores (thienopyrimidinone, pyrazolopyrimidine) absent in the target compound, enabling distinct binding modes (e.g., GnRH receptor antagonism in TAK-385) .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The target compound’s 4-methylbenzene-sulfonamide group likely confers moderate aqueous solubility, whereas G619-0192’s trifluoromethyl groups reduce solubility but enhance membrane permeability .
  • Crystallinity : Patent data highlight that analogs like TAK-385 and Example 56 are formulated as crystalline solids, suggesting the target compound may also exhibit favorable crystallinity for drug development .

Biological Activity

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyridazine ring and a sulfonamide functional group. The synthesis typically involves the reaction of 3-(6-methoxypyridazin-3-yl)aniline with 4-methylbenzoyl chloride in the presence of a base like triethylamine. The reaction conditions include stirring at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, primarily through their mechanism of inhibiting folic acid synthesis in bacteria. This compound has been evaluated for its effectiveness against various bacterial strains. In a study assessing antimicrobial activity, it was found that derivatives similar to this compound exhibited significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as the disc diffusion assay .

Table 1: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus3215
Escherichia coli1620
Pseudomonas aeruginosa825
Klebsiella pneumoniae3212

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives possess anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .

Case Study:
In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were calculated to be approximately 25 µM for MCF-7 cells, indicating a promising lead for further development .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been explored. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in mediating inflammatory responses. This activity suggests potential applications in treating inflammatory diseases, although further studies are needed to elucidate the precise mechanisms involved .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Folic Acid Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), it inhibits dihydropteroate synthase, preventing folate synthesis essential for bacterial growth.
  • Apoptosis Induction : In cancer cells, it may activate caspase pathways leading to programmed cell death.
  • Cytokine Modulation : It can affect signaling pathways related to inflammation, reducing the production of inflammatory mediators.

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